Unii-D5E7OL4ixv
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gemcitabine alpha-anomer involves several steps, starting from the appropriate sugar moiety and nucleobase. The key steps include:
Glycosylation Reaction: The initial step involves the glycosylation of a protected sugar derivative with a nucleobase. This reaction typically requires a Lewis acid catalyst and an anhydrous solvent to ensure high yield and selectivity.
Deprotection: Following glycosylation, the protecting groups on the sugar moiety are removed under acidic or basic conditions, depending on the nature of the protecting groups used.
Purification: The final product is purified using chromatographic techniques to isolate the desired alpha-anomer from other possible isomers.
Industrial Production Methods
In an industrial setting, the production of Gemcitabine alpha-anomer is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Automated Purification Systems: High-performance liquid chromatography (HPLC) and other automated systems are employed to purify the compound efficiently.
Quality Control: Rigorous quality control measures, including spectroscopic and chromatographic analysis, are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Gemcitabine alpha-anomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on the nucleoside, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the nucleoside, creating analogs with varied biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophilic reagents like sodium azide or thiols are used in the presence of suitable catalysts and solvents.
Major Products
科学的研究の応用
Gemcitabine alpha-anomer has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Researchers use it to investigate the mechanisms of nucleoside transport and metabolism in cells.
Medicine: The compound is studied for its potential therapeutic effects in cancer treatment, particularly in cases where resistance to standard Gemcitabine occurs.
Industry: It is used in the development of new chemotherapeutic agents and in the synthesis of other nucleoside analogs.
作用機序
Gemcitabine alpha-anomer exerts its effects by incorporating into DNA during replication, leading to chain termination and apoptosis of cancer cells. The molecular targets include DNA polymerase and ribonucleotide reductase, which are crucial for DNA synthesis and repair. The compound’s unique stereochemistry allows it to interact differently with these enzymes compared to its beta-anomer counterpart.
類似化合物との比較
Similar Compounds
Gemcitabine: The beta-anomer of Gemcitabine is the standard form used in chemotherapy.
Cytarabine: Another nucleoside analog used in the treatment of leukemia.
Fludarabine: Used in the treatment of chronic lymphocytic leukemia.
Uniqueness
Gemcitabine alpha-anomer is unique due to its distinct stereochemistry, which may result in different pharmacokinetics and pharmacodynamics compared to other nucleoside analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
95058-85-8 |
---|---|
分子式 |
C9H11F2N3O4 |
分子量 |
263.20 g/mol |
IUPAC名 |
4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6-,7+/m1/s1 |
InChIキー |
SDUQYLNIPVEERB-QXRNQMCJSA-N |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@@H]2C([C@@H]([C@H](O2)CO)O)(F)F |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。